3-(1,3-benzodioxol-5-ylcarbonyl)-6-methylquinolin-4(1H)-one
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Overview
Description
3-(1,3-benzodioxol-5-ylcarbonyl)-6-methylquinolin-4(1H)-one is a complex organic compound that features a benzodioxole moiety attached to a quinolinone structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzodioxol-5-ylcarbonyl)-6-methylquinolin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzodioxole moiety, followed by its attachment to the quinolinone structure. Key steps may include:
Formation of the Benzodioxole Moiety: This can be achieved through the condensation of catechol with formaldehyde, followed by cyclization.
Attachment to Quinolinone: The benzodioxole moiety is then coupled with a quinolinone precursor under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions and the development of scalable processes for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-benzodioxol-5-ylcarbonyl)-6-methylquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions can vary widely, but may include the use of strong acids or bases, as well as specific catalysts.
Major Products
The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents to the benzodioxole or quinolinone moieties.
Scientific Research Applications
3-(1,3-benzodioxol-5-ylcarbonyl)-6-methylquinolin-4(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its unique structure may find applications in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(1,3-benzodioxol-5-ylcarbonyl)-6-methylquinolin-4(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, which can alter their activity and lead to various biological outcomes. The exact pathways involved will depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-benzodioxol-5-ylcarbonyl)-6-methylquinolin-2(1H)-one: Similar structure but with a different position of the carbonyl group.
3-(1,3-benzodioxol-5-ylcarbonyl)-6-ethylquinolin-4(1H)-one: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
The uniqueness of 3-(1,3-benzodioxol-5-ylcarbonyl)-6-methylquinolin-4(1H)-one lies in its specific combination of the benzodioxole and quinolinone moieties, which may confer distinct biological activities and chemical properties compared to similar compounds. This makes it a valuable target for further research and development.
Properties
IUPAC Name |
3-(1,3-benzodioxole-5-carbonyl)-6-methyl-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4/c1-10-2-4-14-12(6-10)18(21)13(8-19-14)17(20)11-3-5-15-16(7-11)23-9-22-15/h2-8H,9H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXGYCRPXYBHGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C(C2=O)C(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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